(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one
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Overview
Description
Hesperetin-D3 is a deuterated form of hesperetin, a flavanone class of flavonoids predominantly found in citrus fruits such as lemons and oranges. Hesperetin is known for its antioxidant, anti-inflammatory, and anti-cancer properties. The deuterated form, Hesperetin-D3, is synthesized to enhance the stability and bioavailability of the compound, making it more effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hesperetin-D3 can be synthesized through the deuteration of hesperetin. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where hesperetin is treated with deuterium gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration.
Industrial Production Methods
Industrial production of Hesperetin-D3 involves large-scale deuteration processes. The starting material, hesperetin, is subjected to deuterium gas in a reactor equipped with a palladium catalyst. The reaction conditions are optimized to achieve high yield and purity of Hesperetin-D3. The product is then purified using techniques such as crystallization or chromatography to remove any unreacted starting material and by-products.
Chemical Reactions Analysis
Types of Reactions
Hesperetin-D3 undergoes various chemical reactions, including:
Oxidation: Hesperetin-D3 can be oxidized to form hesperetin-7-O-glucuronide and other metabolites.
Reduction: The compound can be reduced to form dihydrohesperetin-D3.
Substitution: Hesperetin-D3 can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hesperetin-7-O-glucuronide and other oxidized metabolites.
Reduction: Dihydrohesperetin-D3.
Substitution: Various substituted derivatives of Hesperetin-D3, depending on the nucleophile used.
Scientific Research Applications
Hesperetin-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements and functional foods due to its enhanced stability and bioavailability.
Mechanism of Action
Hesperetin-D3 exerts its effects through various molecular targets and pathways. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels . Hesperetin-D3 also activates the CISD2 gene, which is associated with longevity and healthspan .
Comparison with Similar Compounds
Hesperetin-D3 can be compared with other similar compounds such as:
Hesperetin: The non-deuterated form, which has similar biological activities but lower stability and bioavailability.
Hesperidin: A glycosylated form of hesperetin, which is less bioavailable but has similar antioxidant and anti-inflammatory properties.
Hesperidin Glucoside: A more water-soluble form of hesperidin, which has enhanced bioavailability compared to hesperidin.
Hesperetin-D3 is unique due to its enhanced stability and bioavailability, making it more effective in various applications compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C16H14O6 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1/i1D3 |
InChI Key |
AIONOLUJZLIMTK-FVELLDLOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
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